2-(tert-butylamino)-2-oxoethyl N'-cyano-N-(4-fluorophenyl)imidothiocarbamate
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Overview
Description
2-(tert-butylamino)-2-oxoethyl N’-cyano-N-(4-fluorophenyl)imidothiocarbamate is a synthetic organic compound that belongs to the class of imidothiocarbamates These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tert-butylamino)-2-oxoethyl N’-cyano-N-(4-fluorophenyl)imidothiocarbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the tert-butylamino group: This step involves the reaction of tert-butylamine with an appropriate electrophile to introduce the tert-butylamino group.
Introduction of the oxoethyl group: This can be achieved through the reaction of an oxoethyl precursor with the intermediate formed in the previous step.
Formation of the imidothiocarbamate core: This step involves the reaction of the intermediate with a thiocarbamate precursor to form the imidothiocarbamate core.
Introduction of the cyano and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-(tert-butylamino)-2-oxoethyl N’-cyano-N-(4-fluorophenyl)imidothiocarbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and halides under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxo derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(tert-butylamino)-2-oxoethyl N’-cyano-N-(4-fluorophenyl)imidothiocarbamate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity.
Signal Transduction Pathways: The compound may influence various cellular signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(tert-butylamino)-2-oxoethyl N’-cyano-N-(4-chlorophenyl)imidothiocarbamate
- 2-(tert-butylamino)-2-oxoethyl N’-cyano-N-(4-bromophenyl)imidothiocarbamate
- 2-(tert-butylamino)-2-oxoethyl N’-cyano-N-(4-methylphenyl)imidothiocarbamate
Uniqueness
The uniqueness of 2-(tert-butylamino)-2-oxoethyl N’-cyano-N-(4-fluorophenyl)imidothiocarbamate lies in the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets.
Properties
CAS No. |
445385-53-5 |
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Molecular Formula |
C14H17FN4OS |
Molecular Weight |
308.38g/mol |
IUPAC Name |
[2-(tert-butylamino)-2-oxoethyl] N-cyano-N'-(4-fluorophenyl)carbamimidothioate |
InChI |
InChI=1S/C14H17FN4OS/c1-14(2,3)19-12(20)8-21-13(17-9-16)18-11-6-4-10(15)5-7-11/h4-7H,8H2,1-3H3,(H,17,18)(H,19,20) |
InChI Key |
YGDQFEBHZFBZJQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NC(=O)CSC(=NC1=CC=C(C=C1)F)NC#N |
Isomeric SMILES |
CC(C)(C)NC(=O)CS/C(=N/C1=CC=C(C=C1)F)/NC#N |
Canonical SMILES |
CC(C)(C)NC(=O)CSC(=NC1=CC=C(C=C1)F)NC#N |
Origin of Product |
United States |
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